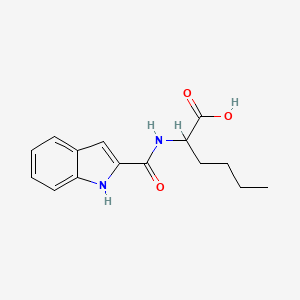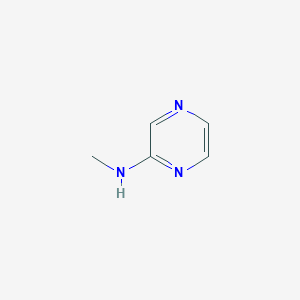
2-Phenyl-1-benzofuran-5-amine
Descripción general
Descripción
2-Phenyl-1-benzofuran-5-amine is a chemical compound with the empirical formula C14H11NO and a molecular weight of 209.24 . It is a useful research chemical .
Chemical Reactions Analysis
Benzofuran compounds have been found to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Some benzofuran derivatives have shown significant cell growth inhibitory effects in different types of cancer cells .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
Research has developed efficient synthesis techniques for derivatives of benzofuran, showing promising antimicrobial activities. For example, novel series of triazolo-thiadiazoles integrated with benzofuran and pyrazole moieties were synthesized, demonstrating significant antimicrobial potential against various bacterial strains (Idrees et al., 2019). Similarly, the synthesis of imidazothiazole derivatives of benzofuran showed promising antimicrobial activities, suggesting potential applications in developing new antimicrobial agents (Shankerrao et al., 2017).
Advanced Synthetic Routes
Advanced synthetic routes for creating benzofuran derivatives have been explored, highlighting the versatility of these compounds in chemical synthesis. For instance, a cascade reaction was developed for the synthesis of 2-benzofuran-2-ylacetamides, a process that combines sequential Pd-catalyzed reactions to efficiently produce the desired compounds (Gabriele et al., 2007). This illustrates the chemical flexibility of benzofuran derivatives and their potential as intermediates in organic synthesis.
Biological Activity and Binding Studies
Benzofuran derivatives have also been studied for their biological activities beyond antimicrobial effects. For example, benzamides related to Schiff base were synthesized and demonstrated significant antimicrobial activity and antioxidant properties. These compounds showed potential for interacting with bovine serum albumin (BSA), indicating possible biological applications and the ability to interact with proteins (Prashanth et al., 2013).
Safety and Hazards
2-Phenyl-1-benzofuran-5-amine is classified as Acute Tox. 4 Oral - Aquatic Chronic 4 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements are H302 - Harmful if swallowed and H413 - May cause long lasting harmful effects to aquatic life . The precautionary statements are P301 + P312 + P330 - If swallowed: Call a poison center/doctor if you feel unwell. Rinse mouth .
Mecanismo De Acción
Target of Action
Benzofuran derivatives, a class to which 2-phenyl-1-benzofuran-5-amine belongs, have been found to exhibit a wide range of biological activities . They have been used in the treatment of various diseases and have shown potential as antimicrobial agents .
Biochemical Pathways
Benzofuran derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The bioavailability of benzofuran derivatives has been a target of recent compounds, allowing for once-daily dosing .
Result of Action
Benzofuran derivatives have been associated with a variety of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-inflammatory activities .
Análisis Bioquímico
Biochemical Properties
2-Phenyl-1-benzofuran-5-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as topoisomerase I, which is crucial for DNA replication and transcription . The interaction with topoisomerase I suggests that this compound may influence DNA processes, potentially leading to applications in cancer therapy. Additionally, this compound has shown interactions with sigma receptors, which are involved in modulating neurotransmitter release and cell signaling pathways . These interactions highlight the compound’s potential in neurological research and drug development.
Cellular Effects
This compound exhibits various effects on different types of cells and cellular processes. In neuronal cells, it has been found to stimulate the release of neurotransmitters such as dopamine, norepinephrine, and serotonin . This stimulation can influence cell signaling pathways, leading to altered neuronal activity and potential therapeutic applications in treating neurological disorders. Furthermore, this compound has been shown to affect gene expression by modulating transcription factors and other regulatory proteins . These changes in gene expression can impact cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with various biomolecules. The compound binds to topoisomerase I, inhibiting its activity and thereby affecting DNA replication and transcription . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for anticancer therapy. Additionally, this compound interacts with sigma receptors, modulating their activity and influencing neurotransmitter release . These interactions can result in changes in cell signaling pathways and gene expression, further elucidating the compound’s mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur under certain environmental factors such as light and temperature . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of gene expression and cell signaling pathways . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and its behavior in biological systems.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to enhance neurotransmitter release and improve cognitive function in animal studies . At higher doses, it can lead to toxic effects such as neurotoxicity and hepatotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation of this compound, leading to the formation of metabolites that can be further conjugated and excreted . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments . These interactions can influence the compound’s accumulation in target tissues and its overall bioavailability. Understanding the transport and distribution of this compound is crucial for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound has been found to localize in the nucleus, where it interacts with DNA and regulatory proteins . This localization is essential for its role in modulating gene expression and influencing cellular processes. Additionally, this compound can be targeted to specific organelles through post-translational modifications and targeting signals . These mechanisms ensure that the compound exerts its effects in the appropriate cellular context.
Propiedades
IUPAC Name |
2-phenyl-1-benzofuran-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c15-12-6-7-13-11(8-12)9-14(16-13)10-4-2-1-3-5-10/h1-9H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDGHGQICSWOMQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(O2)C=CC(=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10587938 | |
| Record name | 2-Phenyl-1-benzofuran-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
77084-15-2 | |
| Record name | 2-Phenyl-1-benzofuran-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

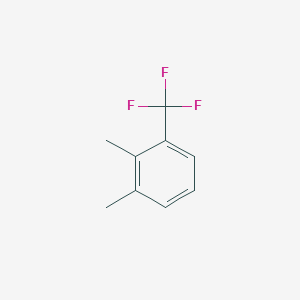

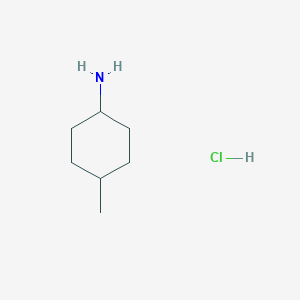
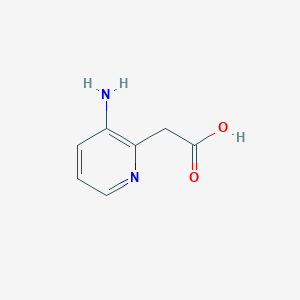
![N-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]benzamide](/img/structure/B1317750.png)
![Ethyl 8-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1317753.png)
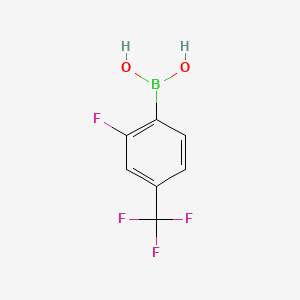
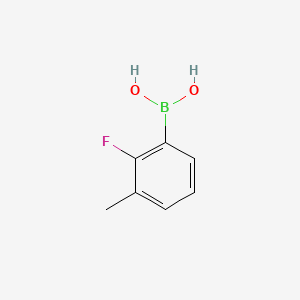
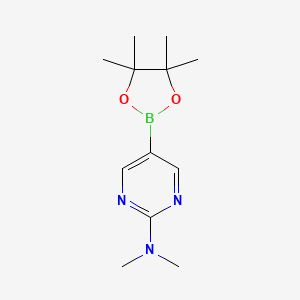

![4-Cyano-3-(5,5-dimethyl-[1,3,2]dioxaborinan-2-yl)-pyridine](/img/structure/B1317770.png)
